molecular formula C19H18N4O5 B229294 8,8-dimethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

8,8-dimethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No. B229294
M. Wt: 382.4 g/mol
InChI Key: PEHWKJKBWYNUCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,8-dimethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione, commonly known as DMPQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPQ belongs to the class of quinoline derivatives and is synthesized through a multi-step process involving condensation and cyclization reactions.

Mechanism of Action

The mechanism of action of DMPQ involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase II, DMPQ prevents cancer cells from dividing and proliferating, ultimately leading to their death.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, DMPQ has also been shown to exhibit anti-inflammatory and antioxidant effects. Studies have demonstrated that DMPQ can modulate the activity of key enzymes involved in inflammation and oxidative stress, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using DMPQ in lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, one limitation is that DMPQ is relatively unstable and can degrade over time, making it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for research on DMPQ. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the precise mechanism of action of DMPQ and its effects on different types of cancer cells. Finally, there is potential for DMPQ to be used in combination with other anti-cancer agents to enhance its therapeutic efficacy and reduce the risk of drug resistance.

Synthesis Methods

The synthesis of DMPQ involves the condensation of 2,6-dimethyl-3-nitropyridine-4-carboxaldehyde with ethyl acetoacetate, followed by cyclization with urea under acidic conditions. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Scientific Research Applications

DMPQ has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that DMPQ exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, DMPQ has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.

properties

Molecular Formula

C19H18N4O5

Molecular Weight

382.4 g/mol

IUPAC Name

8,8-dimethyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione

InChI

InChI=1S/C19H18N4O5/c1-19(2)7-11-14(12(24)8-19)13(9-4-3-5-10(6-9)23(27)28)15-16(20-11)21-18(26)22-17(15)25/h3-6,13H,7-8H2,1-2H3,(H3,20,21,22,25,26)

InChI Key

PEHWKJKBWYNUCY-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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